3,5-Bis(4-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine
Beschreibung
3,5-Bis(4-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound featuring an imidazo[1,2-a]pyrazine core substituted with two 4-fluorophenyl groups at positions 3 and 5 and an N-methylamine moiety at position 6. The 4-fluorophenyl substituents may enhance lipophilicity and target binding affinity, while the N-methyl group could improve metabolic stability compared to primary amines .
Eigenschaften
CAS-Nummer |
787591-84-8 |
|---|---|
Molekularformel |
C19H14F2N4 |
Molekulargewicht |
336.3 g/mol |
IUPAC-Name |
3,5-bis(4-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C19H14F2N4/c1-22-18-19-24-11-17(13-4-8-15(21)9-5-13)25(19)16(10-23-18)12-2-6-14(20)7-3-12/h2-11H,1H3,(H,22,23) |
InChI-Schlüssel |
ZVMLPZLSYLWGDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NC=C(N2C1=NC=C2C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(4-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of 4-fluoroaniline with a suitable aldehyde, followed by cyclization with a pyrazine derivative under acidic or basic conditions . The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Bis(4-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: N-oxides of the imidazo[1,2-a]pyrazine core.
Reduction: Reduced derivatives with hydrogen atoms replacing the fluorine atoms.
Substitution: Amino or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Bis(4-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,5-Bis(4-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Lanraplenib (6-(6-aminopyrazin-2-yl)-N-{4-[4-(oxetan-3-yl)piperazin-1-yl]phenyl}imidazo[1,2-a]pyrazin-8-amine)
- Structure: Shares the imidazo[1,2-a]pyrazin-8-amine core but substitutes position 6 with an aminopyrazinyl group and position 8 with a phenylpiperazine-oxetane moiety.
- Activity : Functions as a tyrosine kinase inhibitor, indicating the imidazo[1,2-a]pyrazine scaffold’s versatility in kinase targeting .
- Key Differences : The oxetane-piperazine substituent in lanraplenib likely improves solubility and pharmacokinetics compared to the lipophilic 4-fluorophenyl groups in the target compound .
N-Methylimidazo[1,2-a]pyrazin-8-amine (Core Structure)
- Structure : Lacks the 3,5-bis(4-fluorophenyl) substituents.
Imidazo[1,2-a]pyridine Derivatives ()
Compounds such as 2-(3,4-dimethoxyphenyl)-6-phenethylimidazo[1,2-a]pyridin-8-amine (24) highlight structural parallels:
- Core Variation : The pyridine ring in imidazo[1,2-a]pyridines versus pyrazine in the target compound.
- Substituents : Phenethyl or phenylethynyl groups at position 6 vs. 4-fluorophenyl groups at positions 3 and 4.
- Synthesis : Microwave-assisted methods and palladium catalysis achieve high purity (HPLC >99%), suggesting similar strategies could apply to the target compound .
Dihydropyrazole Derivatives ()
Compounds like 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide demonstrate:
- Structural Motifs : Shared 4-fluorophenyl groups but in a dihydropyrazole scaffold.
- Synthesis : Conventional cyclocondensation methods yield these derivatives, contrasting with the likely transition-metal-mediated synthesis of imidazo[1,2-a]pyrazines .
- Activity : Dihydropyrazoles are often explored for antimicrobial or anti-inflammatory applications, whereas imidazo[1,2-a]pyrazines may favor kinase or CNS targets .
Physicochemical and Pharmacokinetic Considerations
Biologische Aktivität
3,5-Bis(4-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a synthetic compound belonging to the imidazo[1,2-a]pyrazine class. This compound has garnered attention due to its potential biological activities, particularly in cancer treatment and as a modulator of various biochemical pathways. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHFN. The structure consists of an imidazo[1,2-a]pyrazine core with two para-fluorophenyl substituents and a methyl group attached to the nitrogen atom.
| Property | Value |
|---|---|
| Molecular Formula | CHFN |
| Molecular Weight | 284.29 g/mol |
| Solubility | Soluble in DMSO |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the formation of the imidazo[1,2-a]pyrazine framework followed by selective fluorination and amination processes. These methods ensure high yields and purity suitable for biological testing.
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have shown that this compound can inhibit cell growth in breast and lung cancer models.
Case Study: Antiproliferative Activity
A study evaluated the antiproliferative effects of this compound on several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| A549 (Lung) | 15.0 | Cell cycle arrest |
| HeLa (Cervical) | 10.0 | Inhibition of DNA synthesis |
The mechanisms involved include the induction of apoptosis and inhibition of key signaling pathways associated with cell proliferation.
ENPP1 Inhibition
Recent studies have highlighted the role of imidazo[1,2-a]pyrazine derivatives as potent inhibitors of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), which is implicated in cancer immunotherapy. The compound demonstrated an IC50 value significantly lower than other known inhibitors, indicating its potential as a therapeutic agent in enhancing immune responses against tumors.
Pharmacokinetics
The pharmacokinetic profile of this compound has been investigated in preclinical models. Key findings include:
- Absorption : Rapid absorption with peak plasma concentrations within 30 minutes post-administration.
- Distribution : High tissue distribution with a volume of distribution indicating extensive tissue binding.
- Metabolism : Primarily metabolized via cytochrome P450 enzymes with multiple metabolites identified.
- Excretion : Elimination half-life approximately 6 hours.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
